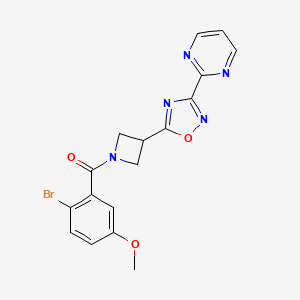

(2-Bromo-5-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN5O3/c1-25-11-3-4-13(18)12(7-11)17(24)23-8-10(9-23)16-21-15(22-26-16)14-19-5-2-6-20-14/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGFUYOZOPGSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activities that are of significant interest in medicinal chemistry. Its structural features suggest applications in drug development, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of 416.2 g/mol. The structure includes a brominated aromatic ring, a methoxy group, and heterocyclic components such as pyrimidine and oxadiazole rings, which are known to contribute to biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 416.2 g/mol |

| CAS Number | 1324506-33-3 |

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving starting materials such as 2-bromo-5-methoxyphenol and pyrimidine derivatives. Key steps typically include:

- Coupling Reactions : Formation of the azetidine ring through nucleophilic substitution.

- Cyclization : Creating the oxadiazole moiety via cyclization reactions.

- Purification : Utilizing techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing similar structural motifs possess activity against various bacterial strains such as Bacillus subtilis and Escherichia coli .

Anticancer Potential

The presence of the oxadiazole and pyrimidine rings is often associated with anticancer activity. Compounds featuring these groups have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.

Case Studies

-

Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Compound MIC (µg/mL) Oxadiazole Derivative A 32 Oxadiazole Derivative B 16 (2-Bromo-5-methoxyphenyl)... 8 - Anticancer Activity Assessment : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves cell cycle arrest and induction of apoptosis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on key motifs:

Aromatic Substituents

- Target Compound : 2-Bromo-5-methoxyphenyl group (meta-methoxy, ortho-bromo).

- Analog 1: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () features a 4-bromophenyl group and a pyridine-triazole system .

- Analog 2 : (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () combines 4-bromophenyl and 4-methoxybenzylidene groups .

Key Difference : The target’s ortho-bromo and meta-methoxy configuration may enhance steric and electronic effects compared to para-substituted analogs.

Heterocyclic Core

- Target Compound : Azetidine fused to 1,2,4-oxadiazole and pyrimidine.

- Analog 3: 1-(2-Chloro-4-methylthiazol-5-yl)ethanone derivatives () include thiazole and isoxazole rings .

- Analog 4: ((3S,4S,5R)-4-Bromo-3-(4-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)isoxazolidin-2-yl)(phenyl)methanone () contains an isoxazolidine ring .

Key Difference : The azetidine-oxadiazole-pyrimidine triad in the target compound offers a unique conformational rigidity and hydrogen-bonding capacity compared to triazole or thiazole-based systems.

Physicochemical and Pharmacological Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

Table 1: Comparative Physicochemical Properties

*Estimated using analogous structures.

Bioactivity Insights

- Pyrimidine-Oxadiazole Systems : Pyrimidine derivatives (e.g., kinase inhibitors) often exhibit high binding affinity due to nitrogen-rich heterocycles .

- Bromophenyl-Methoxy Motifs : Bromine enhances lipophilicity and halogen bonding, while methoxy groups influence electronic density and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.